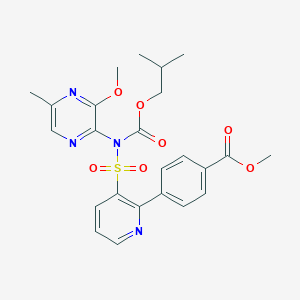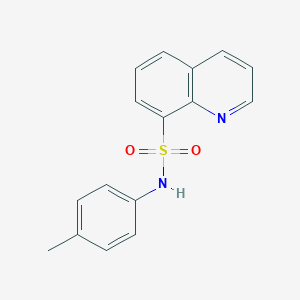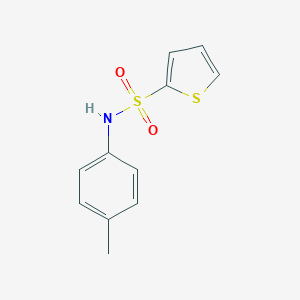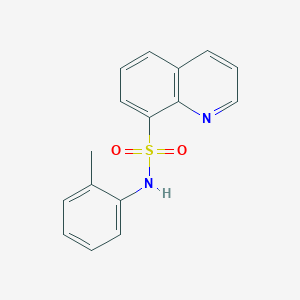
2-(2-Isopropyl-5-methylphenoxy)essigsäure
Übersicht
Beschreibung
2-(2-Isopropyl-5-methylphenoxy)acetic acid, also known as IPMPA, is a synthetic organic compound used in various scientific research applications. IPMPA is a versatile compound that can be used in organic synthesis, biochemical and physiological studies, and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
“2-(2-Isopropyl-5-methylphenoxy)essigsäure” wird in der chemischen Synthese verwendet . Es ist ein wichtiger Bestandteil bei der Herstellung verschiedener organischer Verbindungen und trägt zur Vielfalt und Komplexität chemischer Reaktionen bei.
Antibakterielles Mittel
Einige von “this compound” abgeleitete Verbindungen haben eine starke antibakterielle Aktivität gegen Pseudomonas aeruginosa und Staphylococcus aureus gezeigt . Diese Bakterien sind häufige Krankheitserreger und die Entwicklung neuer antibakterieller Mittel ist entscheidend im Kampf gegen Antibiotika-resistente Stämme.
Antifungalmittel
Von “this compound” abgeleitete Verbindungen haben auch eine starke antifungale Wirkung gegen Candida albicans gezeigt . Candida albicans ist ein häufiger Pilzerreger, der Infektionen beim Menschen verursachen kann, insbesondere bei immungeschwächten Personen.
Kristallstrukturstudien
Die Kristallstruktur von “this compound” wurde berichtet . Die Untersuchung der Kristallstruktur einer Verbindung kann wertvolle Erkenntnisse über ihre physikalischen und chemischen Eigenschaften liefern, was in verschiedenen wissenschaftlichen und industriellen Anwendungen nützlich sein kann.
Biologisches Interesse
“this compound” ist im Chemical Entities of Biological Interest (ChEBI) aufgeführt, einem Wörterbuch für ‘kleine’ chemische Verbindungen . Dies deutet darauf hin, dass es eine potenzielle biologische Relevanz hat und in der biologischen Forschung oder der Arzneimittelentwicklung von Interesse sein könnte.
Metabolismusstudien
“this compound” ist ein Metabolit der Spezies Homo sapiens . Metaboliten sind die Zwischenprodukte und Produkte des Stoffwechsels, und ihre Untersuchung kann Erkenntnisse über biologische Prozesse und Krankheiten liefern.
Eigenschaften
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8(2)10-5-4-9(3)6-11(10)15-7-12(13)14/h4-6,8H,7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURZAHIYMVFXCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277456 | |
| Record name | 2-(2-isopropyl-5-methylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5333-40-4 | |
| Record name | 5333-40-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2403 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-isopropyl-5-methylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Isopropyl-5-methylphenoxy)acetic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of the synthesized 2-(2-isopropyl-5-methylphenoxy)acetyl amino acids and dipeptides, and how were they confirmed?
A1: The synthesized compounds consist of 2-(2-isopropyl-5-methylphenoxy)acetic acid coupled to various amino acids and dipeptides. The structures of these novel compounds were confirmed using a combination of analytical techniques. These techniques include elemental analysis, which verified the elemental composition, and spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and mass spectrometry (MS). These methods provided detailed information about the functional groups, connectivity, and molecular weight of the synthesized compounds [].
Q2: What preliminary biological activities were observed for the synthesized 2-(2-isopropyl-5-methylphenoxy)acetyl amino acids and dipeptides?
A2: The research primarily focused on evaluating the in vitro antibacterial and antifungal activities of the synthesized compounds. The study identified specific derivatives exhibiting promising activity against particular microbial strains. For instance, compounds 2, 6, and 15 demonstrated potent antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus. Furthermore, compounds 13, 14, and 16 displayed potent antifungal activity against the pathogenic fungus Candida albicans []. This initial screening suggests the potential of these compounds as leads for developing novel antimicrobial agents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




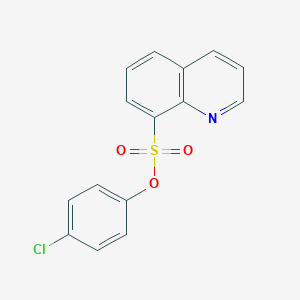

![[[(2,4-Dimethylphenyl)sulfonyl]amino]acetic acid](/img/structure/B182882.png)
![1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone](/img/structure/B182883.png)
![{[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid](/img/structure/B182884.png)



![1-Nitro-4-({2-[(4-nitrophenyl)sulfanyl]ethyl}sulfanyl)benzene](/img/structure/B182893.png)
